REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:8][CH:7]=[N:6][C:5](=O)[C:4]=1[CH3:10])[CH3:2].P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:5]1[C:4]([CH3:10])=[C:3]([CH2:1][CH3:2])[N:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
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1.382 g
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Type
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reactant
|
Smiles
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C(C)C1=C(C(N=CN1)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)C1=C(C(N=CN1)=O)C
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Name
|
|
Quantity
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4.66 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
The viscous residue was dissolved in DCM
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Type
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ADDITION
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Details
|
the resulting residue was poured into a stirred mixture of ice and 2M aqueous hydrochloric acid
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Type
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EXTRACTION
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Details
|
the extracted with DCM (×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The DCM layers were combined dried
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.43 mmol | |
AMOUNT: MASS | 1.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |